
4-(Boc-amino)-5-fluoropicolinaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Boc-amino)-5-fluoropicolinaldehyde is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amino group and a fluorine atom attached to a picolinaldehyde structure. The Boc group is commonly used in organic synthesis to protect amino groups from unwanted reactions during multi-step synthesis processes. The presence of the fluorine atom adds unique chemical properties to the compound, making it valuable in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 5-fluoropicolinaldehyde with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) to form the Boc-protected compound .
Industrial Production Methods: Industrial production of 4-(Boc-amino)-5-fluoropicolinaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反应分析
Types of Reactions: 4-(Boc-amino)-5-fluoropicolinaldehyde can undergo various chemical reactions, including:
Substitution: The fluorine atom can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, OsO4
Reduction: NaBH4, LiAlH4, Zn/HCl
Substitution: Nucleophiles like RLi, RMgX, RCuLi
Major Products:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Substituted derivatives with nucleophiles
科学研究应用
4-(Boc-amino)-5-fluoropicolinaldehyde has diverse applications in scientific research:
作用机制
The mechanism of action of 4-(Boc-amino)-5-fluoropicolinaldehyde involves its interaction with molecular targets through its functional groups. The Boc-protected amino group can be selectively deprotected under acidic conditions, revealing the free amino group for further reactions . The fluorine atom can influence the compound’s reactivity and binding affinity to biological targets . The aldehyde group can form covalent bonds with nucleophiles, making it useful in bioconjugation and labeling studies .
相似化合物的比较
- 4-(Boc-amino)-5-chloropicolinaldehyde
- 4-(Boc-amino)-5-bromopicolinaldehyde
- 4-(Boc-amino)-5-iodopicolinaldehyde
Comparison: 4-(Boc-amino)-5-fluoropicolinaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects compared to its halogenated analogs. The fluorine atom can enhance the compound’s stability and reactivity, making it a valuable tool in synthetic and medicinal chemistry .
属性
分子式 |
C11H13FN2O3 |
|---|---|
分子量 |
240.23 g/mol |
IUPAC 名称 |
tert-butyl N-(5-fluoro-2-formylpyridin-4-yl)carbamate |
InChI |
InChI=1S/C11H13FN2O3/c1-11(2,3)17-10(16)14-9-4-7(6-15)13-5-8(9)12/h4-6H,1-3H3,(H,13,14,16) |
InChI 键 |
CCFAJARVMYZQFG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1=C(C=NC(=C1)C=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



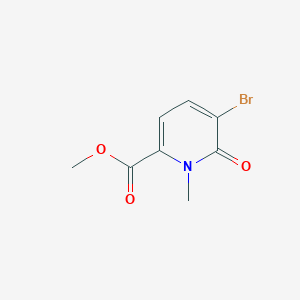
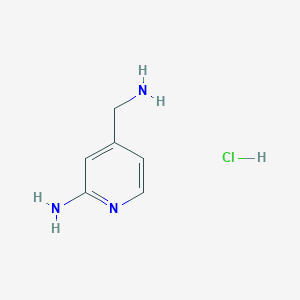
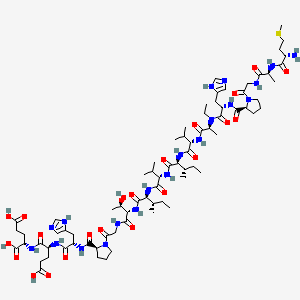
![6-Bromoisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B13668063.png)
![7-(Benzyloxy)imidazo[1,2-b]pyridazine](/img/structure/B13668066.png)

![N-[2-Oxo-2-[[4-(phenyldiazenyl)phenyl]amino]ethyl]piperidine-4-carboxamide](/img/structure/B13668071.png)
![3H-imidazo[4,5-c]pyridine-6-carboxamide](/img/structure/B13668075.png)
![2-(2-Chlorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13668079.png)
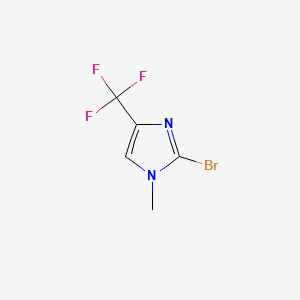
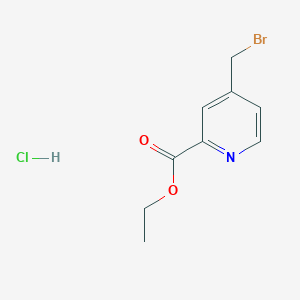
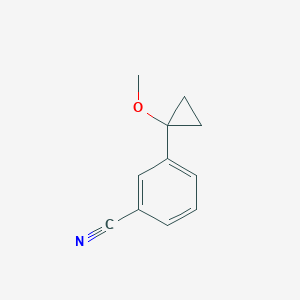
![2-(4-Fluorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13668117.png)
